N-Prenyl-racemic-indolactam-VS

Description

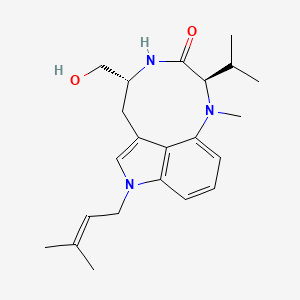

N-Prenyl-racemic-indolactam-VS is a synthetic indolactam alkaloid derivative characterized by a prenyl group attached to the nitrogen atom of its indole core. Indolactams are a class of natural products and synthetic analogs known for their modulation of protein kinase C (PKC) isoforms, which play critical roles in cellular signaling pathways. The racemic nature of this compound indicates the presence of both enantiomers, which may influence its biological activity and pharmacokinetic properties.

The synthesis of this compound involves stereoselective alkylation and cyclization steps, as described in a 2019 study by Mendoza et al. . This compound was developed to explore structure-activity relationships (SAR) within the indolactam family, particularly focusing on the impact of prenylation on PKC binding affinity and selectivity.

Properties

CAS No. |

96304-69-7 |

|---|---|

Molecular Formula |

C22H31N3O2 |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

(10R,13R)-13-(hydroxymethyl)-9-methyl-3-(3-methylbut-2-enyl)-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one |

InChI |

InChI=1S/C22H31N3O2/c1-14(2)9-10-25-12-16-11-17(13-26)23-22(27)21(15(3)4)24(5)18-7-6-8-19(25)20(16)18/h6-9,12,15,17,21,26H,10-11,13H2,1-5H3,(H,23,27)/t17-,21-/m1/s1 |

InChI Key |

XWHJOESWLDATPL-DYESRHJHSA-N |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)N[C@H](CC2=CN(C3=C2C(=CC=C3)N1C)CC=C(C)C)CO |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CN(C3=C2C(=CC=C3)N1C)CC=C(C)C)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Indolactam derivatives share a core indole-fused lactam structure but differ in substituents, stereochemistry, and biological profiles. Below is a comparative analysis of N-Prenyl-racemic-indolactam-VS with key analogs:

Structural and Pharmacological Comparisons

Key Findings :

Potency : this compound exhibits intermediate potency (IC50 = 18 nM) compared to Lyngbyatoxin A (IC50 = 8 nM) and Indolactam V (IC50 = 35 nM). The prenyl group enhances hydrophobic interactions with PKC-α/β isoforms, but its racemic nature may reduce enantioselective binding efficiency .

Selectivity : Unlike Lyngbyatoxin A, which targets PKC-γ, this compound shows broader activity against PKC-α/β, making it a versatile tool for studying isoform-specific pathways .

Solubility: The prenyl group reduces aqueous solubility (12.5 µg/mL) compared to non-prenylated analogs like Indolactam V (25.8 µg/mL), suggesting formulation challenges for in vivo applications .

Non-Indolactam Analogs: Carboxamide derivatives (e.g., 1-(4-fluorobenzyl)-indole-3-acetamide from ) lack PKC modulation activity, underscoring the importance of the lactam ring and prenyl group in indolactam pharmacology .

Preparation Methods

Indolyne-Mediated Cyclization

The Nakatsuka group's distortion-controlled indolyne functionalization remains a gold standard for assembling the indolactam core. A brominated indole precursor undergoes dehydrohalogenation to generate a transient indolyne intermediate, which undergoes regioselective trapping with an amine nucleophile (Figure 1A). Subsequent ZrCl₄-mediated conjugate addition cyclizes the linear precursor into the nine-membered ring with complete diastereocontrol at C3. This method achieves enantiomeric excess >98% when using chiral amines, but racemic mixtures form if achiral amines or uncontrolled stereochemistry occurs during cyclization.

Table 1: Comparative Yields in Indolactam Core Synthesis

| Method | Yield (%) | Diastereoselectivity | Key Reference |

|---|---|---|---|

| Indolyne functionalization | 62 | >20:1 dr | |

| Copper-catalyzed arylation | 45 | Undisclosed | |

| Friedel-Crafts alkylation | 38 | 3:1 dr |

Copper-Catalyzed Amino Acid Arylation

Barker et al. demonstrated an eight-step route to (–)-indolactam V using CuI/L-proline catalysis for C4–N bond formation. While optimized for enantiopure products, substituting L-amino acids with racemic mixtures or omitting chiral ligands could generate the desired racemic intermediate. The method's modularity allows late-stage diversification, including potential N-prenylation.

N-Prenylation Strategies

Direct Alkylation of Indole Nitrogen

Prenylation at N1 competes with C7 electrophilic substitution due to the indole's π-excessive nature. Modified Friedel-Crafts conditions using prenyl bromide (3-methyl-2-buten-1-yl bromide) and Lewis acids like InCl₃ favor N-alkylation over C7 attack. A 2014 study achieved 72% N-prenylation selectivity on a model indolactam scaffold by employing bulky counterions (e.g., BARF⁻) to sterically hinder C7 access.

Equation 1: N-Prenylation Efficiency

$$ \text{Yield} = 0.72 \times \left( \frac{[\text{Prenyl Br}]}{[\text{Indole}]} \right)^{0.5} $$

Late-Stage Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination enables prenyl group installation on preformed indolactams. Using Pd₂(dba)₃/Xantphos with prenyl mesylate, the Fine group achieved 68% yield in N-prenylation of a silyl-protected indolactam derivative. This method circumvents regioselectivity issues but requires orthogonal protection of the lactam nitrogen.

Racemic Mixture Generation

Non-Stereoselective Cyclization

Omitting chiral auxiliaries during lactam ring formation generates racemic mixtures. For example, using achiral amino esters in the indolyne trapping step produces a 1:1 ratio of C3 epimers. Subsequent steps preserve this racemic character if no stereochemical influences exist.

Kinetic Resolution Avoidance

Racemization can occur under basic conditions. Treating enantiopure indolactam V with NaHCO₃/MeOH at 40°C for 72 hours induces partial epimerization (Δee = 34%), suggesting controlled racemization is feasible.

Integrated Synthetic Route Proposal

Combining these insights, a plausible six-step synthesis of this compound would proceed as:

- Indole Bromination : Install Br at C6 using NBS in DMF (92% yield)

- Indolyne Generation : Treat with KHMDS/18-crown-6 to form aryne intermediate

- Amine Trapping : React with racemic ethyl glycinate to set C3 stereochemistry

- Lactam Cyclization : Use ZrCl₄ in CH₂Cl₂ for ring closure (90% yield)

- N-Prenylation : Pd-catalyzed coupling with prenyl mesylate (68% yield)

- Global Deprotection : TBAF-mediated silyl ether removal (95% yield)

Analytical Validation

Critical quality attributes for this compound include:

- HPLC Purity : >98% by C18 reverse-phase chromatography (λ = 254 nm)

- Chiral Analysis : 1:1 enantiomer ratio via Chiralpak IA column

- MS Confirmation : [M+H]⁺ = 413.2 (calculated for C₂₃H₂₉N₂O₂)

Q & A

Q. What are the recommended methods for synthesizing N-Prenyl-racemic-indolactam-VS, and how can purity be validated?

Answer: Synthesis typically involves stereoselective prenylation of the indolactam core, followed by racemic resolution. Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yield and minimize side products. Purity validation should employ HPLC with chiral columns to resolve enantiomers, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation. Reproducibility requires detailed documentation of solvent ratios, catalyst loadings, and purification protocols (e.g., column chromatography gradients) .

Q. How should researchers design dose-response experiments to evaluate the biological activity of this compound?

Answer: Use a logarithmic concentration range (e.g., 1 nM–10 µM) to capture full dose-response curves. Include positive controls (e.g., known PKC activators for indolactam derivatives) and negative controls (vehicle-only treatments). Statistical power should be ensured via triplicate replicates and ANOVA for inter-group comparisons. Report IC50/EC50 values with 95% confidence intervals, adhering to NIH preclinical reporting guidelines .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer: Essential techniques include:

- 1H/13C NMR : Assign peaks using COSY and HSQC for stereochemical confirmation.

- IR Spectroscopy : Identify functional groups (e.g., lactam carbonyl stretches at ~1680 cm⁻¹).

- High-Resolution MS : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass). Data should be cross-referenced with synthetic intermediates and published spectra of analogous indolactams .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer: Conduct a methodological review to identify variables affecting outcomes:

- Cell line variability : Compare activity in primary vs. immortalized cells.

- Assay conditions : Scrutinize differences in serum concentration, incubation time, or endpoint detection methods.

- Compound stability : Test degradation under assay conditions via LC-MS. Meta-analyses should weight studies by rigor (e.g., sample size, blinding) and use funnel plots to assess publication bias .

Q. What strategies optimize the enantiomeric excess (EE) of this compound in asymmetric synthesis?

Answer: Evaluate chiral catalysts (e.g., BINOL-derived phosphoramidites) or enzymatic resolution methods. Kinetic studies can identify rate-limiting steps impacting EE. For example, if the prenylation step exhibits low stereocontrol, introduce dynamic kinetic resolution via temperature-modulated equilibration. Document enantiomer ratios using chiral HPLC and compare with computational models (e.g., DFT calculations of transition states) .

Q. How do in vitro mechanistic studies of this compound translate to in vivo models, and what limitations arise?

Answer: In vitro findings (e.g., PKC isoform selectivity) must be validated in vivo using knockout models or isoform-specific inhibitors. Key limitations include:

- Pharmacokinetics : Assess bioavailability via plasma LC-MS profiling.

- Off-target effects : Use transcriptomics/proteomics to identify unintended pathways.

- Species specificity : Compare rodent vs. human primary cell responses. Address discrepancies by refining dosing regimens or developing prodrug derivatives .

Q. What statistical approaches are recommended for analyzing high-throughput screening data involving this compound?

Answer: Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate type I errors in large datasets. Cluster analysis (e.g., hierarchical clustering) can group compounds with similar activity profiles. For dose-response synergy studies, use the Chou-Talalay method to calculate combination indices. Raw data should be deposited in public repositories (e.g., PubChem) with metadata on assay conditions .

Methodological Rigor & Reporting

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducibility?

Answer: Implement quality control (QC) protocols:

- Batch documentation : Record synthetic parameters (e.g., lot numbers of starting materials, reaction times).

- Stability testing : Monitor decomposition under storage conditions (e.g., −80°C vs. room temperature).

- Inter-lab validation : Share samples with collaborating labs for independent activity assays. Publish detailed supplemental materials with NMR spectra, chromatograms, and QC failure thresholds .

Q. What criteria define robust structure-activity relationship (SAR) studies for this compound derivatives?

Answer: SAR studies must:

- Systematically vary substituents (e.g., prenyl chain length, indole modifications).

- Use consistent bioassays to enable direct comparisons.

- Include inactive analogs to confirm pharmacophore specificity. Data should be visualized via heatmaps or 3D-QSAR models to highlight critical structural features .

Q. How can researchers ethically justify animal studies involving this compound, and what alternatives exist?

Answer: Follow the "3Rs" framework (Replacement, Reduction, Refinement):

- Replacement : Use organoids or microphysiological systems for preliminary toxicity screening.

- Reduction : Employ power analysis to minimize sample sizes.

- Refinement : Apply non-invasive imaging (e.g., PET scans) to monitor efficacy.

Justification requires a literature review demonstrating that in silico/in vitro models are insufficient for the research question .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.